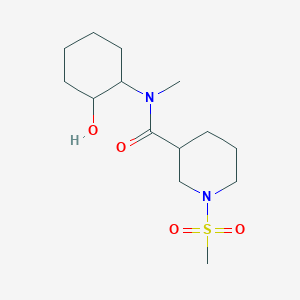

N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex piperidine derivatives, including those similar to N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide, often involves innovative methodologies. For example, tert-butanesulfinamide has been used in asymmetric synthesis of N-heterocycles, a method potentially applicable to the target compound due to its structural similarities with piperidine derivatives (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical reactivity and potential pharmacological activities. Studies on the structure-activity relationship (SAR) of piperazine and its analogues, for instance, provide a foundation for understanding the molecular features critical for biological activity, which could be relevant for analyzing this compound (Girase et al., 2020).

Chemical Reactions and Properties

The reactivity of piperidine and sulfonyl-containing compounds with various chemical agents highlights their versatile nature in synthetic chemistry. For example, enaminone derivatives, closely related to piperidine structures, exhibit wide reactivity with nitrogen-based nucleophiles, leading to a plethora of bioactive heterocyclic compounds (Farghaly et al., 2023).

Wissenschaftliche Forschungsanwendungen

Analytical Profiles in Biological Matrices

N-(2-Hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide, along with similar psychoactive arylcyclohexylamines, has been characterized through various analytical techniques like gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These compounds have been analyzed in biological matrices such as blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting their relevance in forensic and toxicological studies (De Paoli et al., 2013).

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis of related compounds like N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which are synthesized using reactions involving piperidine. These compounds have been evaluated for their antimicrobial activities, showing potential applications in the development of new antibacterial agents (Gein et al., 2007).

Anti-Acetylcholinesterase Activity

Another area of research involves the synthesis of piperidine derivatives for their potential use as inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Specific piperidine derivatives have shown promising results in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential applications in the treatment of dementia (Sugimoto et al., 1990).

Selective Serotonin Receptor Antagonism

Piperidine compounds, including those related to this compound, have been studied for their role as selective serotonin (5-HT2A) receptor antagonists. These findings have implications in the development of treatments for various psychiatric disorders (Fletcher et al., 2002).

Eigenschaften

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-15(12-7-3-4-8-13(12)17)14(18)11-6-5-9-16(10-11)21(2,19)20/h11-13,17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHHDSJUWNYDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)